molecular formula C20H20BrN3O2 B2405652 propan-2-yl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251584-50-5

propan-2-yl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2405652
CAS No.: 1251584-50-5
M. Wt: 414.303
InChI Key: TYEVYFOVFRAHKB-UHFFFAOYSA-N
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Description

propan-2-yl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core with a sec-butyl group and a piperazine ring substituted with isopropyl and dioxo groups. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Properties

IUPAC Name

propan-2-yl 4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c1-11(2)26-20(25)16-10-22-19-15(7-5-13(4)23-19)18(16)24-14-6-8-17(21)12(3)9-14/h5-11H,1-4H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEVYFOVFRAHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethyl oxalate under controlled conditions to form 2,3-dioxopiperazine.

    Substitution with Isopropyl Group: The 2,3-dioxopiperazine is then reacted with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl group.

    Formation of Benzamide Core: The benzamide core is synthesized by reacting 4-aminobenzoyl chloride with sec-butylamine in the presence of a base like triethylamine.

    Coupling Reaction: Finally, the substituted piperazine ring is coupled with the benzamide core using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

Medicinal Chemistry

Propan-2-yl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has been investigated for its potential as an anticancer agent . Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as:

  • Inhibition of topoisomerases : This mechanism disrupts DNA replication in cancer cells.
  • Cell cycle arrest : Compounds can halt cell division, preventing tumor proliferation.
  • Intercalation with DNA : This can lead to mutations and cell death.

A review highlighted the synthesis of various naphthyridine derivatives that exhibit significant anticancer activity, indicating the promise of this compound in oncology .

The compound may interact with specific molecular targets such as enzymes and receptors involved in disease pathways. For example:

  • Phosphodiesterase Inhibition : Similar compounds have shown efficacy as phosphodiesterase inhibitors, which can be beneficial in treating conditions like Alzheimer's disease by enhancing cGMP levels .

Organic Synthesis

As a versatile building block, this compound can facilitate the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with enhanced properties .

Case Studies

Several studies have documented the biological efficacy of naphthyridine derivatives:

  • Anticancer Studies : A comprehensive review discussed various naphthyridine analogues that exhibited anticancer properties through different mechanisms, including apoptosis induction and cell cycle disruption .
  • Pharmacological Studies : Research on related compounds has demonstrated their potential as therapeutic agents for neurodegenerative diseases like Alzheimer’s by targeting phosphodiesterase enzymes .

Mechanism of Action

The mechanism of action of propan-2-yl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

propan-2-yl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

The compound propan-2-yl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a member of the naphthyridine family and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and various biological assays that elucidate its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that incorporates key reagents such as 4-bromo-3-methylphenylamine and naphthyridine derivatives. The compound can be synthesized through condensation reactions followed by esterification to form the carboxylate group.

Crystal Structure Analysis

The crystal structure of related naphthyridine compounds has been analyzed, revealing that the heterocyclic moiety often exhibits planar conformations which are crucial for their biological interactions. The presence of bromine in the phenyl ring may enhance lipophilicity and biological activity due to increased electron density and potential halogen bonding capabilities .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of naphthyridine derivatives. For instance, certain derivatives demonstrated significant inhibition against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity. While specific data on this compound is limited, related compounds have shown promising results in inhibiting bacterial growth .

Anticancer Activity

Naphthyridine derivatives are known for their anticancer properties. Compounds within this class have exhibited cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and disruption of cellular proliferation pathways. For example, one study highlighted that certain naphthyridine derivatives acted as potent inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), enzymes critical for DNA replication and cell division .

Case Studies

  • Antibacterial Efficacy : A series of naphthyridine derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains significantly influenced antibacterial potency, with some compounds achieving MIC values below 1 μg/mL.
  • Anticancer Mechanisms : In vitro studies on breast cancer cell lines revealed that specific naphthyridine derivatives could induce cell cycle arrest and apoptosis at concentrations as low as 10 μM, suggesting a strong potential for therapeutic application.

Pharmacokinetic Properties

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Parameters such as solubility, absorption, distribution, metabolism, and excretion (ADME) are critical for predicting bioavailability and efficacy in vivo.

Property Value
Molecular WeightApprox. 365 g/mol
LogP3.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1

Q & A

Q. Critical Considerations :

  • Reaction temperature and solvent polarity significantly influence yields. For example, ultrasonic irradiation can enhance reaction rates and reduce by-products .
  • Intermediate characterization (e.g., TLC, NMR) ensures regioselectivity .

Which analytical techniques are essential for characterizing this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl at C7, bromophenylamino at C4) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the naphthyridine core .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS with m/z accuracy < 2 ppm) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D structure and hydrogen-bonding interactions (if crystalline) .

Data Interpretation Tip : Compare spectral data with structurally similar 1,8-naphthyridines (e.g., ethyl 2-bromo-1,8-naphthyridine-3-carboxylate) to confirm substituent effects .

What preliminary biological activities have been reported for 1,8-naphthyridine derivatives like this compound?

Basic Research Question

  • Anticancer Activity : 1,8-Naphthyridines inhibit topoisomerases or kinases (e.g., IC₅₀ values ≤ 1 µM in P388 leukemia cells) .
  • Antimicrobial Effects : Substituents like bromine enhance DNA gyrase inhibition (MIC ≤ 2 µg/mL against S. aureus) .
  • Enzyme Inhibition : The ester group may modulate solubility and target binding (e.g., HDAC or PARP inhibition) .

Q. Experimental Design :

  • In vitro Assays : Use MTT or CellTiter-Glo® for cytotoxicity screening .
  • Target Validation : Pair with enzymatic assays (e.g., fluorescence-based kinase activity) .

How do structural modifications at positions 3, 4, and 7 influence biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

Position Modification Effect on Activity Reference
C3 (Ester) Propan-2-yl vs. ethylIncreased lipophilicity enhances membrane permeability but may reduce solubility .
C4 (Amino) 4-Bromo-3-methylphenyl vs. phenylBromine improves halogen bonding with targets (e.g., 10-fold ↑ potency in kinase inhibition) .
C7 (Methyl) Methyl vs. H or bulkier groupsMethyl optimizes steric fit in hydrophobic enzyme pockets .

Q. Methodological Approach :

  • Synthesize analogues via parallel combinatorial chemistry .
  • Use QSAR models to predict bioactivity based on substituent electronic/steric parameters .

What in vitro models are suitable for studying its mechanism of action?

Advanced Research Question

  • Cell-Based Models :
    • Apoptosis Assays : Caspase-3/7 activation in HeLa or MCF-7 cells .
    • Cell Cycle Analysis : Flow cytometry (PI staining) to assess G1/S arrest .
  • Enzyme Inhibition :
    • Fluorescence Polarization : Measure binding affinity to topoisomerase II .
    • Surface Plasmon Resonance (SPR) : Real-time kinetics of target interaction .

Data Contradiction Analysis : If activity varies between cell lines (e.g., P388 vs. A549), validate target expression via Western blot or siRNA knockdown .

How can solubility challenges be addressed during pharmacological profiling?

Advanced Research Question

  • Salt Formation : Convert the free base to hydrochloride or mesylate salts (↑ aqueous solubility) .
  • Prodrug Strategies : Replace the ester with a phosphate or PEGylated group for in vivo hydrolysis .
  • Formulation Optimization : Use cyclodextrins or lipid nanoparticles for enhanced bioavailability .

Validation : Assess solubility via shake-flask method (UV-Vis quantification) and in vivo PK/PD studies .

How to resolve contradictions in reported bioactivity data?

Advanced Research Question

  • Reproducibility Checks :
    • Verify compound purity (HPLC ≥ 95%) and stereochemistry (e.g., chiral HPLC for isomers) .
    • Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
  • Structural Confirmation : Re-examine NMR assignments (e.g., NOESY for spatial proximity of substituents) .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) .

What computational methods predict target interactions and off-target effects?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Glide to model binding to kinases (e.g., EGFR, CDK2) .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors near C4 amino group) .
  • Off-Target Screening : SwissTargetPrediction or SEA to assess GPCR or ion channel interactions .

Validation : Pair with thermal shift assays (CETSA) to confirm target engagement .

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